5-bromo-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide
Overview
Description
5-bromo-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide, also known as BMT-047, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMT-047 belongs to the class of compounds known as thiophene carboxamides, which have been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide is not fully understood, but it is believed to act through the inhibition of key enzymes and receptors involved in various biological processes. This compound has been found to inhibit the activity of COX-2, which is a key enzyme involved in the inflammatory response. It has also been found to inhibit the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis, which is a process of programmed cell death, in cancer cells. Additionally, this compound has been found to increase the levels of dopamine in the brain, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide is its versatility in various fields of research. It has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the research and development of 5-bromo-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide. One potential avenue of research is the development of this compound as a therapeutic agent for the treatment of neurodegenerative diseases. Another potential direction is the development of this compound as an anti-cancer agent. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Scientific Research Applications
5-bromo-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been found to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
5-bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c12-10-2-1-9(17-10)11(15)13-3-4-14-5-7-16-8-6-14/h1-2H,3-8H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJPIRNYQMYADV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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